molecular formula C8H12N2O B040836 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one CAS No. 111197-34-3

5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one

Cat. No. B040836
CAS RN: 111197-34-3
M. Wt: 152.19 g/mol
InChI Key: ZBAWSGPEYPYMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, also known as DMDO, is a bicyclic organic compound that has gained attention in the scientific community due to its unique structure and potential applications. DMDO is a versatile compound that can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is based on its ability to act as an oxidizing agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can accept electrons from a substrate, resulting in the formation of a radical cation intermediate. This intermediate can then undergo further reactions, such as rearrangement or elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects
5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can induce apoptosis in cancer cells, making it a potential anticancer agent. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its versatility. It can be synthesized using various methods and can be used as an oxidizing agent in various reactions. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is also cost-effective and produces high yields of the desired product. However, one of the limitations of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is its potential toxicity. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be hazardous if not handled properly, and caution should be taken when working with this compound.

Future Directions

There are several future directions for the study of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. One potential direction is the development of new synthetic methods for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one. Another potential direction is the study of the mechanism of action of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in more detail. This could lead to the development of new applications for 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one in various fields, including medicine and materials science. Additionally, the study of the toxicity of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one could lead to the development of safer methods for handling this compound.
Conclusion
In conclusion, 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is a versatile compound that has gained attention in the scientific community due to its unique structure and potential applications. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to working with 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one, there are many potential future directions for the study of this compound.

Synthesis Methods

5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be synthesized using several methods, including the oxidation of 1,5-dimethylpiperazine with Oxone, the oxidation of 1,5-dimethylpiperazine with potassium permanganate, and the oxidation of 1,5-dimethylpiperazine with hydrogen peroxide. The most commonly used method for synthesizing 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is the oxidation of 1,5-dimethylpiperazine with Oxone. This method is cost-effective, efficient, and produces high yields of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one.

Scientific Research Applications

5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one is in the field of organic synthesis. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one can be used as an oxidizing agent in various reactions, including the oxidation of alcohols, alkenes, and sulfides. 5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.

properties

CAS RN

111197-34-3

Product Name

5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6-dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one

InChI

InChI=1S/C8H12N2O/c1-6-8(2)5-7(11)10(8)4-3-9-6/h3-5H2,1-2H3

InChI Key

ZBAWSGPEYPYMHH-UHFFFAOYSA-N

SMILES

CC1=NCCN2C1(CC2=O)C

Canonical SMILES

CC1=NCCN2C1(CC2=O)C

Origin of Product

United States

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